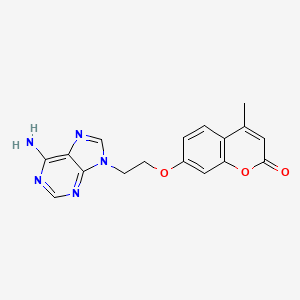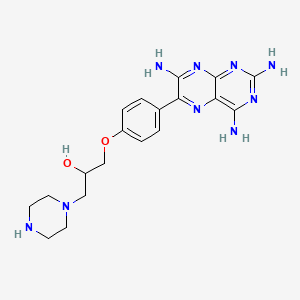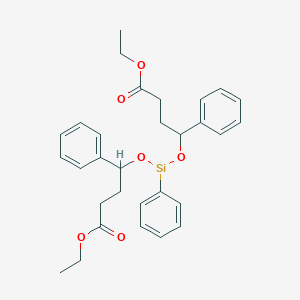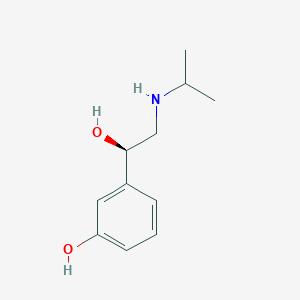
Metaterol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metaterol, ®- is a compound with the molecular formula C11H17NO2. It is a beta-adrenergic receptor agonist, which means it stimulates beta-adrenergic receptors in the body. This compound is known for its sympathomimetic properties, meaning it mimics the effects of the sympathetic nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Metaterol, ®- typically involves the reaction of m-hydroxybenzyl alcohol with isopropylamine under specific conditions to yield the desired product. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the ®-enantiomer .
Industrial Production Methods
Industrial production of Metaterol, ®- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Metaterol, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Metaterol, ®- can yield ketones or aldehydes, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Metaterol, ®- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: It is used to study the effects of beta-adrenergic receptor agonists on biological systems.
Medicine: It is used in the development of drugs for treating conditions such as asthma and cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
Metaterol, ®- exerts its effects by binding to beta-adrenergic receptors in the body. This binding activates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The increase in cAMP levels results in various physiological effects, such as relaxation of smooth muscles, increased heart rate, and bronchodilation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoproterenol: Another beta-adrenergic receptor agonist with similar effects but different chemical structure.
Epinephrine: A naturally occurring hormone and neurotransmitter with broader effects on both alpha and beta-adrenergic receptors.
Metoprolol: A beta-adrenergic receptor antagonist used to treat hypertension and other cardiovascular conditions
Uniqueness
Metaterol, ®- is unique in its specific action on beta-adrenergic receptors and its ability to mimic the effects of the sympathetic nervous system. Its specific enantiomeric form, ®-, also contributes to its unique pharmacological properties .
Eigenschaften
CAS-Nummer |
99342-72-0 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
3-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
LVISWIXSNZQRHA-NSHDSACASA-N |
Isomerische SMILES |
CC(C)NC[C@@H](C1=CC(=CC=C1)O)O |
Kanonische SMILES |
CC(C)NCC(C1=CC(=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


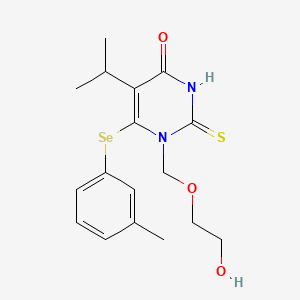
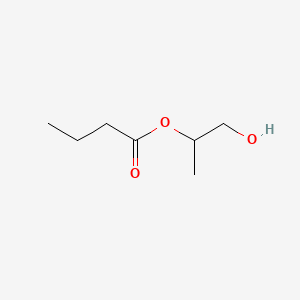
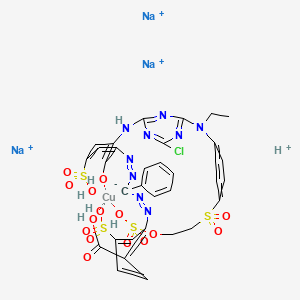
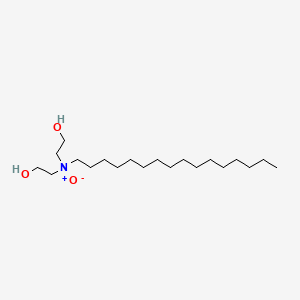
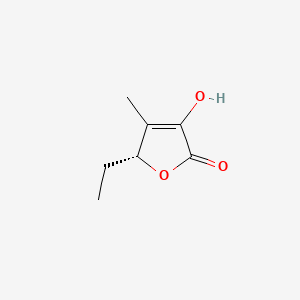
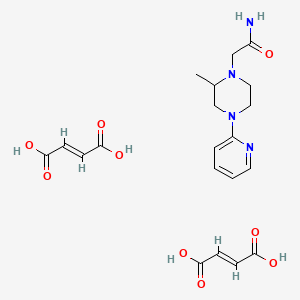
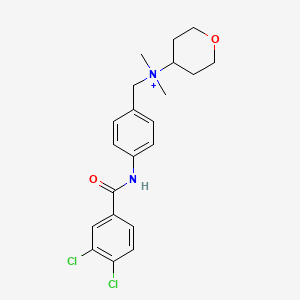
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
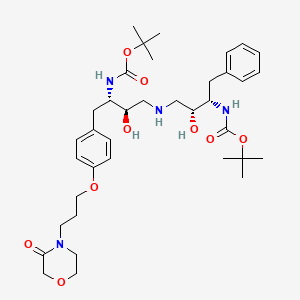
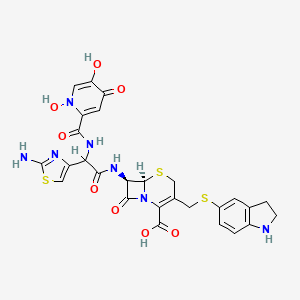
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
